molecular formula C14H11F3N4O2S2 B8647485 3-(2-(2-Pyrimidinylsulfinyl)ethyl)-6-(trifluoromethoxy)-2(3H)-benzothiazolimine CAS No. 130997-74-9

3-(2-(2-Pyrimidinylsulfinyl)ethyl)-6-(trifluoromethoxy)-2(3H)-benzothiazolimine

Cat. No. B8647485
M. Wt: 388.4 g/mol
InChI Key: MJMCEVSNTSUYHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04980356

Procedure details

The procedure is as in Example 8, starting with 2-imino-3-[2-(2-pyrimidinylthio)ethyl]-6-trifluoromethoxybenzothiazoline (0.5 g) and meta-chloroperbenzoic acid (90% pure by weight) (1 g) dissolved in chloroform (20 cc). The reaction mixture is stirred for 1 hour at a temperature in the region of 20° C. and then concentrated to dryness at 40° C. under reduced pressure (20 mm Hg; 2.7 kPa). The residue is purified by flash chromatography on a silica column under a stream of nitrogen at moderate pressure (0.5-1.5 bars), with a mixture of ethyl acetate and methanol (95:5 by volume) as eluent. 2-Imino-3-[2-(2-pyrimidinylsulphinyl)ethyl]-6-trifluoromethoxybenzothiazoline (0.35 g), m.p. 120° C., is isolated.
Name
2-imino-3-[2-(2-pyrimidinylthio)ethyl]-6-trifluoromethoxybenzothiazoline
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]=[C:2]1[N:6]([CH2:7][CH2:8][S:9][C:10]2[N:15]=[CH:14][CH:13]=[CH:12][N:11]=2)[C:5]2[CH:16]=[CH:17][C:18]([O:20][C:21]([F:24])([F:23])[F:22])=[CH:19][C:4]=2[S:3]1.ClC1C=CC=C(C(OO)=[O:33])C=1>C(Cl)(Cl)Cl>[NH:1]=[C:2]1[N:6]([CH2:7][CH2:8][S:9]([C:10]2[N:15]=[CH:14][CH:13]=[CH:12][N:11]=2)=[O:33])[C:5]2[CH:16]=[CH:17][C:18]([O:20][C:21]([F:23])([F:22])[F:24])=[CH:19][C:4]=2[S:3]1

Inputs

Step One
Name
2-imino-3-[2-(2-pyrimidinylthio)ethyl]-6-trifluoromethoxybenzothiazoline
Quantity
0.5 g
Type
reactant
Smiles
N=C1SC2=C(N1CCSC1=NC=CC=N1)C=CC(=C2)OC(F)(F)F
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 1 hour at a temperature in the region of 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness at 40° C. under reduced pressure (20 mm Hg; 2.7 kPa)
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash chromatography on a silica column under a stream of nitrogen at moderate pressure (0.5-1.5 bars), with a mixture of ethyl acetate and methanol (95:5 by volume) as eluent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N=C1SC2=C(N1CCS(=O)C1=NC=CC=N1)C=CC(=C2)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: CALCULATEDPERCENTYIELD 67.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.